Cas no 2093486-71-4 ((2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene)

2093486-71-4 structure
Nome del prodotto:(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene
Numero CAS:2093486-71-4
MF:C17H19N3O6
MW:361.349264383316
MDL:MFCD23102057
CID:5453692
PubChem ID:170362
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4,6,8,10-pentaene; (2S,3S)-2,3-dihydroxybutanedioic acid
- 2093486-71-4
- EN300-27692912
- (2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene
-
- MDL: MFCD23102057
- Inchi: 1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m.0/s1
- Chiave InChI: TWYFGYXQSYOKLK-WZEJWKMKSA-N
- Sorrisi: O[C@H](C(=O)O)[C@@H](C(=O)O)O.N1C[C@@H]2C3C=C4C(=CC=3[C@H](C1)C2)N=CC=N4
Proprietà calcolate
- Massa esatta: 361.12738533g/mol
- Massa monoisotopica: 361.12738533g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 26
- Conta legami ruotabili: 3
- Complessità: 388
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 153Ų
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123036-0.1g |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90% | 0.1g |
$1227.0 | 2023-09-10 | |
Enamine | EN300-27692912-0.05g |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4,6,8,10-pentaene, (2S,3S)-2,3-dihydroxybutanedioic acid |
2093486-71-4 | 95.0% | 0.05g |
$353.0 | 2025-03-20 | |
Enamine | EBC-28047-45mg |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90.0% | 45mg |
$472.0 | 2023-10-02 | |
1PlusChem | 1P02AGE1-100mg |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90% | 100mg |
$1579.00 | 2023-12-19 | |
1PlusChem | 1P02AGE1-250mg |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90% | 250mg |
$2114.00 | 2023-12-19 | |
Enamine | EBC-28047-30mg |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90.0% | 30mg |
$347.0 | 2023-10-02 | |
1PlusChem | 1P02AGE1-50mg |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90% | 50mg |
$1321.00 | 2023-12-19 | |
Enamine | EBC-28047-25mg |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90.0% | 25mg |
$304.0 | 2023-10-02 | |
Enamine | EN300-123036-0.25g |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90% | 0.25g |
$1660.0 | 2023-09-10 | |
Enamine | EN300-123036-0.05g |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90% | 0.05g |
$1018.0 | 2023-09-10 |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene Letteratura correlata
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
2093486-71-4 ((2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene) Prodotti correlati
- 956380-74-8((2S)-2-{1-(4-fluorobenzenesulfonyl)piperidin-3-ylformamido}propanoic acid)
- 2034595-97-4(2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide)
- 15600-32-5(Carbonochloridic acid, 1-phenylethyl ester)
- 393838-55-6(2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide)
- 2640949-17-1(5-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile)
- 2229019-12-7(2-(4-bromo-2-nitrophenyl)ethanimidamide)
- 1273860-31-3(1-(3-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXYLIC ACID)
- 933686-45-4(2-(aminomethyl)pyrimidin-4-amine)
- 2248184-83-8((2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine)
- 1312205-25-6(5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
